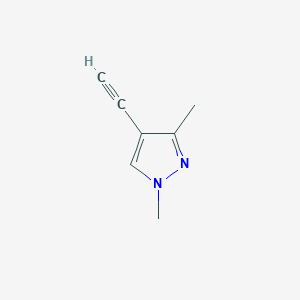4-Ethynyl-1,3-dimethyl-1H-pyrazole
CAS No.: 61514-53-2
Cat. No.: VC2039813
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61514-53-2 |
|---|---|
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 4-ethynyl-1,3-dimethylpyrazole |
| Standard InChI | InChI=1S/C7H8N2/c1-4-7-5-9(3)8-6(7)2/h1,5H,2-3H3 |
| Standard InChI Key | DEQRCEZDXARLDX-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1C#C)C |
| Canonical SMILES | CC1=NN(C=C1C#C)C |
Introduction
Structural and Chemical Properties
Basic Identifiers and Nomenclature
4-Ethynyl-1,3-dimethyl-1H-pyrazole is a heterocyclic compound containing a pyrazole core with an ethynyl group and two methyl substituents. The compound is registered under CAS number 61514-53-2 and possesses the molecular formula C7H8N2 . The systematic IUPAC name is 4-ethynyl-1,3-dimethylpyrazole, though it is also known by alternative names such as "1H-Pyrazole, 4-ethynyl-1,3-dimethyl-" . The compound's molecular structure features a five-membered pyrazole ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 3, and an ethynyl group (-C≡CH) at position 4.
Physical and Chemical Characteristics
The compound exhibits the following physical and chemical properties:
The compound contains several distinctive functional groups that contribute to its chemical behavior. The pyrazole ring provides basic properties due to the nitrogen atoms, while the ethynyl group (-C≡CH) at position 4 offers a site for various chemical transformations, particularly cycloaddition reactions. The methyl groups at positions 1 (N-methyl) and 3 contribute to the electron density distribution within the molecule and influence its reactivity patterns.
Synthesis Methodologies
Related Synthetic Procedures
Insight into potential synthetic routes can be gained from the synthesis of structurally related compounds. For instance, the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid involves a multi-step process:
-
Reaction of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to form an intermediate
-
Treatment of this intermediate with methylhydrazine in the presence of sodium hydroxide
-
Acid-catalyzed hydrolysis to yield the final carboxylic acid derivative
Similarly, the synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate employs a two-step process:
-
Reaction of ethanol, sodium ethoxide, diethyl oxalate, and acetone to form an intermediate
For the target compound, a potential synthetic route could involve:
-
Formation of the 1,3-dimethyl-1H-pyrazole core using established methods
-
Introduction of a halogen at position 4
-
Sonogashira coupling with an acetylene source to introduce the ethynyl group
Chemical Reactivity and Applications
Reactivity Profile
The chemical reactivity of 4-Ethynyl-1,3-dimethyl-1H-pyrazole is determined by both the pyrazole ring and the ethynyl functional group:
-
The pyrazole nitrogen atoms can participate in hydrogen bonding and acid-base reactions
-
The ethynyl group can undergo various transformations:
-
Cycloaddition reactions, particularly copper-catalyzed azide-alkyne cycloadditions (click chemistry)
-
Hydration reactions to form ketones
-
Metal-catalyzed coupling reactions, such as Sonogashira coupling
-
This versatile reactivity profile makes the compound valuable as a synthetic intermediate in the preparation of more complex structures.
Synthetic Applications
The ethynyl functionality serves as a versatile handle for further structural elaboration:
-
As a building block in click chemistry for the synthesis of 1,2,3-triazole derivatives
-
As an intermediate in the preparation of pharmaceutically relevant compounds
-
For the construction of extended π-conjugated systems in materials science applications
Biological Activities
| Mechanism | Effect | Reference |
|---|---|---|
| Enzyme inhibition | Modulation of COX enzymes and other critical enzymes | |
| Receptor interaction | Binding to specific cellular receptors | |
| Cell signaling modulation | Alteration of signaling pathways related to inflammation and cell proliferation | |
| Antimicrobial activity | Inhibition of bacterial growth mechanisms |
Structure-Activity Relationships
The positioning of substituents on the pyrazole ring significantly influences biological activity. The presence of the ethynyl group at position 4 may contribute to enhanced lipophilicity and binding interactions with biological targets. The methyl groups at positions 1 and 3 can affect the electron distribution within the molecule, potentially influencing receptor interactions and bioavailability.
Related Compounds and Structural Analogs
Structural Isomers and Variants
Several structural analogs of 4-Ethynyl-1,3-dimethyl-1H-pyrazole have been reported:
These structural variations can significantly impact the compounds' physical properties, chemical reactivity, and biological activities.
Functional Derivatives
Functional derivatives with different substituents at the 4-position include:
-
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group rather than an ethynyl group
-
3,5-Dimethyl-1H-pyrazol-4-ammonium derivatives: Containing an ammonium group at the 4-position
-
4-Ethynyl-1,3-dimethyl-1H-pyrazol-5-amine: Containing an amino group at position 5 in addition to the ethynyl group at position 4
The diversity of these derivatives highlights the versatility of the pyrazole scaffold as a platform for developing compounds with varied properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume